9-Aminoacridinium
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Overview
Description
9-aminoacridine(1+) is an acridinium ion resulting from the protonation of the ring nitrogen of 9-aminoacridine. The major species at pH 7.3. It is a conjugate acid of a 9-aminoacridine.
Scientific Research Applications
Photophysics
- The photophysical properties of 9-aminoacridinium hydrochloride have been studied, revealing insights into its excimer formation and spectral characteristics (Pant, Joshi, & Tripathi, 1986).
Biochemistry
- 9-Aminoacridine (9AA) has been shown to inhibit both transcription and processing of ribosomal RNA precursors, affecting ribosome biogenesis in mammalian cells (Anikin & Pestov, 2022).
Polymer Science
- This compound has been used as a probe in the study of polymerization and conformational transition of poly(methacrylic acid), demonstrating its utility in monitoring complex biochemical processes (Pereira & Gehlen, 2007).
Crystallography
- The compound plays a role in crystal structure analysis, as shown in studies of its interaction with various anions, providing insight into molecular packing and hydrogen bonding (Sikorski & Trzybiński, 2011).
Solvent Interaction Studies
- Research on this compound halides reveals how solvent molecules interact in crystal structures, contributing to the understanding of supramolecular synthons (Trzybiński & Sikorski, 2013).
Aggregation Analysis
- The aggregation behavior of 9-aminoacridines in aqueous solutions has been studied, which is significant for understanding its pharmacological action (Yeo, Olliff, & Parker, 1985).
Pharmaceutical Research
- 9-Aminoacridines have been investigated for their potential in treating cancer, viral, and prion diseases, demonstrating the versatility of this compound in medical applications (Šebestík, Hlaváček, & Stibor, 2007).
Spectroscopy
- The compound's spectroscopic properties, such as absorption spectra, have been analyzed, contributing to a deeper understanding of its electronic structure (Yoshino et al., 1972).
Intracellular Studies
- 9-Aminoacridine has been used for intracellular pH measurements, exemplifying its application in cell biology research (Vigne, Frelin, & Lazdunski, 1984).
Drug Delivery
- Studies on 9-aminoacridine and cyclodextrins have provided insights into improving the solubility and bioavailability of pharmaceutical drugs (Manivannan et al., 2013).
Molecular Biology
- 9-Aminoacridine's interaction with DNA has been studied, offering insights into its potential role in mechanisms like frameshift mutagenesis (Sakore et al., 1977).
Chemistry
- The hydrolysis rates of 9-substituted aminoacridines have been investigated, contributing to the understanding of their stability and reactivity (Goodell, Svensson, & Ferguson, 2006).
Analytical Chemistry
- 9-Aminoacridine has been used as a matrix in MALDI-MS for the selective desorption/ionization of sulfatides, highlighting its analytical applications (Cheng et al., 2010).
Properties
Molecular Formula |
C13H11N2+ |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
acridin-10-ium-9-amine |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)/p+1 |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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